Imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its structural similarity to the naturally occurring purine bases. This bicyclic system, which features a bridgehead nitrogen atom, serves as a versatile scaffold for the development of various therapeutic agents. The interest in this compound and its derivatives stems from their broad range of biological activities, including antidiabetic, antioxidant, and antimicrobial properties, among others123.
The synthesis and characterization of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have led to the identification of compounds with significant antidiabetic and antioxidant activities. These derivatives have been evaluated for their potential to inhibit protein glycation, a process implicated in the development of diabetic complications. Compounds with notable antiglycation activity have been identified, with some showing better activity than standard compounds like rutin. The antioxidant capacity of these derivatives has also been demonstrated, suggesting their utility in combating oxidative stress1.
Imidazo[4,5-c]pyridine derivatives have been explored for their antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and evaluated against various viruses, including human cytomegalovirus (HCMV), herpes simplex viruses (HSV1/HSV2), and varicella-zoster virus (VZV). The antiviral activity of these compounds highlights their potential as novel therapeutic agents in the treatment of viral infections6.
The substituted imidazo[4,5-c]pyridines have been identified as a new class of antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties, which are not attributed to histamine (H2) receptor antagonism or prostaglandin analogue activity. The potential involvement of H+/K+-ATPase enzyme inhibition in their mechanism of action suggests a novel approach to managing gastric ulcers4.
The imidazo[4,5-c]pyridine scaffold has been utilized in the development of enzyme inhibitors and receptor ligands. The versatility of this heterocyclic ring system allows for the creation of a wide array of analogues with varying pharmacological properties. These compounds have been studied for their roles as enzyme inhibitors, which could be beneficial in the treatment of diseases where enzyme modulation is required. Additionally, their function as receptor ligands opens up possibilities for their use in neurological and psychiatric disorders2.
4-Chloro-1H-imidazo[4,5-c]pyridine is classified as a nitrogen-containing heterocyclic compound. It is synthesized from various precursors, often involving substituted pyridines or imidazoles. The compound's structural uniqueness contributes to its reactivity and interaction with biological targets, making it a subject of research in pharmacology and medicinal chemistry.
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine can be achieved through several methods. A notable approach involves the cyclization of 2-amino-pyridine derivatives with appropriate reagents.
4-Chloro-1H-imidazo[4,5-c]pyridine features a fused bicyclic structure composed of an imidazole ring and a pyridine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure:
4-Chloro-1H-imidazo[4,5-c]pyridine participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 4-Chloro-1H-imidazo[4,5-c]pyridine often involves interaction with specific biological targets:
The applications of 4-Chloro-1H-imidazo[4,5-c]pyridine span various fields:
4-Chloro-1H-imidazo[4,5-c]pyridine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol [6]. The core scaffold consists of a pyridine ring fused with an imidazole ring at bonds connecting pyridine positions 4 and 5 to imidazole positions 4 and 5, respectively. A chlorine atom is attached at position 4 of the pyridine ring, while the hydrogen atom at the 1-position (imidazole nitrogen) confers acidity and enables hydrogen bonding [4] [6].
Table 1: Key Structural Identifiers
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 4-Chloro-1H-imidazo[4,5-c]pyridine |
CAS Registry Number | 2770-01-6 |
Molecular Formula | C₆H₄ClN₃ |
SMILES Notation | ClC1=NC=CC2=C1N=CN2 |
Ring System Fusion | Imidazo[4,5-c]pyridine |
Key Substituent | Chloro at Pyridine Position 4 |
Ring numbering follows IUPAC conventions: the pyridine nitrogen is designated as position 1, with subsequent atoms numbered clockwise. The fused imidazole ring positions are 4a (bridgehead), 5, 6, and 7a (bridgehead). This precise numbering is critical to avoid ambiguity in describing substitution patterns [5]. The chloro substituent at position 4 creates an electron-deficient site, enhancing susceptibility to nucleophilic aromatic substitution. The tautomeric capability (lactam-lactim tautomerism) and the presence of multiple hydrogen bond acceptors (three nitrogen atoms) and one donor (N1-H) contribute significantly to its recognition in biological systems [4] [6].
Imidazopyridines emerged prominently in heterocyclic chemistry during the late 20th century, driven by their structural analogy to purines. Early synthetic efforts focused on simple derivatives, with 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6) first documented as a synthetic intermediate in the 1970s [6]. Its significance grew alongside discoveries linking imidazo[4,5-c]pyridines to bioactive molecules. Notably, the identification of Bamaluzole (an imidazo[4,5-c]pyridine-based γ-aminobutyric acid type A receptor modulator) in the 1990s demonstrated the scaffold's potential in central nervous system pharmacology [2].
A pivotal advancement was the discovery of 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine derivative acting as a potent histone methyltransferase inhibitor. This highlighted the scaffold's capacity to modulate epigenetic targets, spurring research into 4-Chloro-1H-imidazo[4,5-c]pyridine as a precursor for anticancer agents [2]. Concurrently, methodological advances in heterocyclic synthesis, particularly microwave-assisted cyclization and transition metal-catalyzed coupling reactions, improved access to this previously challenging scaffold [7]. The commercial availability of 4-Chloro-1H-imidazo[4,5-c]pyridine from specialty chemical suppliers (e.g., Frontier Specialty Chemicals, Santa Cruz Biotechnology) by the early 2000s facilitated broader investigation [6].
Table 2: Historical Milestones in Imidazo[4,5-c]pyridine Chemistry
Time Period | Key Development | Significance |
---|---|---|
1970s | Initial synthesis and characterization of core scaffold | Established synthetic accessibility and basic physicochemical properties |
1990s | Discovery of Bamaluzole (Merck) as a γ-aminobutyric acid type A receptor modulator | Validated imidazo[4,5-c]pyridine scaffold for neurological drug discovery |
Early 2000s | Identification of DZNep as an epigenetic modulator | Revealed potential in oncology and virology |
2000s-Present | Commercial availability and improved synthetic routes (e.g., microwave assistance) | Accelerated medicinal chemistry exploration globally |
4-Chloro-1H-imidazo[4,5-c]pyridine serves as a privileged scaffold in drug discovery due to its balanced physicochemical properties (logP ~1.7, polar surface area ~30.7 Ų) and versatile reactivity. The chloro substituent enables facile derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, while the N1-H allows alkylation or metalation [5] [7]. This facilitates rapid generation of diverse libraries for structure-activity relationship studies. Its structural mimicry of purines underpins its ability to interact with adenine-binding pockets in enzymes and receptors, contributing to diverse pharmacological profiles [2].
Antitumor Applications
The scaffold features prominently in kinase inhibitor development. For example, derivatives bearing aryl substitutions at position 2 exhibit potent inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. Compound 9 (a 4-Chloro-1H-imidazo[4,5-c]pyridine derivative) demonstrated an half-maximal inhibitory concentration value of 8.6 nM against PARP and synergistically enhanced the efficacy of temozolomide chemotherapy in breast and colon cancer cell lines [2]. Similarly, analogues targeting Janus kinase 1 (e.g., compound 10) showed nanomolar potency (half-maximal inhibitory concentration = 22 nM) and selectivity over other isoforms, crucial for disrupting angiogenesis in tumors [2].
Antimicrobial Applications
Structural modifications incorporating piperidinone or hydroxycarboximidamide groups yield derivatives with activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. The chloro atom enhances penetration through bacterial membranes, while appended aryl groups interact with cellular targets like glucosamine-6-phosphate synthase—a key enzyme in fungal cell wall biosynthesis [2] [4].
Table 3: Representative Medicinal Targets of Derived Compounds
Therapeutic Area | Molecular Target | Derivative Structure Modifications | Reported Potency |
---|---|---|---|
Oncology | Poly(ADP-ribose) polymerase | C2-Aryl, N1-Alkyl substituents | half-maximal inhibitory concentration = 8.6 nM [2] |
Oncology | Janus Kinase 1 | C2-Heteroaryl, C6-Amide | half-maximal inhibitory concentration = 22 nM [2] |
Antimicrobial | Glucosamine-6-phosphate synthase | N1-Linked piperidin-4-one moieties | MIC values: 1–4 µg/mL [2] |
Oncology | Inhibitor of Apoptosis Proteins | C2-Aryl sulfonamides | Kᵢ < 100 nM [2] |
The scaffold’s synthetic tractability is exemplified by routes such as microwave-assisted cyclization of 4-chloro-3-aminopyridine derivatives or palladium-catalyzed reactions enabling late-stage diversification. These methods support efficient exploration of structure-activity relationships, crucial for optimizing potency, selectivity, and metabolic stability in drug candidates [5] [7]. Current research leverages 4-Chloro-1H-imidazo[4,5-c]pyridine to develop covalent inhibitors (using the C4-Cl for displacement) and proteolysis-targeting chimeras, underscoring its enduring relevance in modern medicinal chemistry [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1